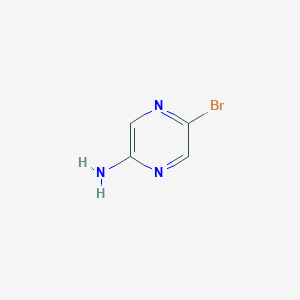

2-Amino-5-bromopyrazine

カタログ番号 B017997

分子量: 174 g/mol

InChIキー: KRRTXVSBTPCDOS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US07727750B2

Procedure details

A 3-necked 1 L round bottomed flask equipped with a magnetic stirrer, thermometer, condenser and nitrogen inlet/outlet was charged with 50.00 g (287.4 mmol) of 2-amino-5-bromopyrazine (1), 218 mL of dichloromethane and 30.50 mL (377.1 mmol) of pyridine. Then, 39.30 mL (319.1 mmol) of trimethylacetyl chloride (PivCl) was added dropwise over 5 min. An exotherm ensued that raised the temperature of the mixture from 22° C. to 44° C. After stirring at ca. 40° C. for 2 h, HPLC analysis indicated complete reaction. The reaction mixture was diluted with 200 mL of ethanol, then concentrated by distillation at atmospheric pressure. After 240 mL of distillate had collected and the temperature of the mixture reached 68° C., 100 mL of water was added slowly, while maintaining the temperature of the mixture at ca. 68° C. After the addition was complete, the resulting suspension was allowed to cool to room temperature and stirred overnight. The solid was collected by filtration, washed with 100 mL of ethanol:water 1:1 and dried by suction to give 67.08 g (90.4% yield) of the title compound as a light beige solid; 98.21% pure as determined by HPLC analysis (HPLC column Zorbax Eclipse XDB-C8, 4.6×50 mm, 1.8 μm, eluent 5-100% acetonitrile/water+01. % TFA over 5 min at 1 mL/min, detection at UV 250 nm, retention time 4.22 min).

Name

Yield

90.4%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1[CH:7]=[N:6][C:5]([Br:8])=[CH:4][N:3]=1.ClCCl.N1C=CC=CC=1.[CH3:18][C:19]([CH3:24])([CH3:23])[C:20](Cl)=[O:21]>C(O)C>[Br:8][C:5]1[N:6]=[CH:7][C:2]([NH:1][C:20](=[O:21])[C:19]([CH3:24])([CH3:23])[CH3:18])=[N:3][CH:4]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC=C(N=C1)Br

|

|

Name

|

|

|

Quantity

|

218 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClCCl

|

|

Name

|

|

|

Quantity

|

30.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

39.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(=O)Cl)(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After stirring at ca. 40° C. for 2 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 3-necked 1 L round bottomed flask equipped with a magnetic stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

that raised the temperature of the mixture from 22° C. to 44° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by distillation at atmospheric pressure

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After 240 mL of distillate had collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 68° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

100 mL of water was added slowly

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature of the mixture at ca. 68° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 100 mL of ethanol:water 1:1

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried by suction

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1N=CC(=NC1)NC(C(C)(C)C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 67.08 g | |

| YIELD: PERCENTYIELD | 90.4% | |

| YIELD: CALCULATEDPERCENTYIELD | 90.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |